4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate
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Overview
Description
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate is an organic compound that features a methoxyphenyl group attached to a methoxy group, a methyl group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate typically involves the reaction of 4-methoxyphenol with appropriate reagents to introduce the methoxy and oxobutenoate groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by esterification. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxobutenoate moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-[(4-Methoxyphenyl)methoxy]-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-Methoxyphenylboronic acid
Uniqueness
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate is unique due to its specific structural features, such as the presence of both methoxy and oxobutenoate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
189571-79-7 |
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Molecular Formula |
C13H13O5- |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O5/c1-9(7-12(14)15)13(16)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
IEJNPKIIZBKIJD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)[O-])C(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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